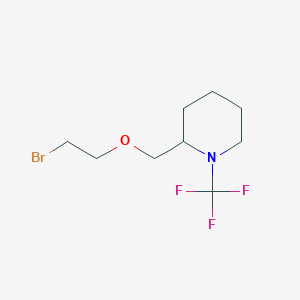
2-((2-Bromoethoxy)methyl)-1-(trifluoromethyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-Bromoethoxy)methyl)-1-(trifluoromethyl)piperidine is a chemical compound that features a piperidine ring substituted with a trifluoromethyl group and a bromoethoxy methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Bromoethoxy)methyl)-1-(trifluoromethyl)piperidine typically involves the reaction of piperidine derivatives with bromoethoxy and trifluoromethyl reagents. One common method includes the nucleophilic substitution reaction where a piperidine derivative reacts with 2-bromoethanol in the presence of a base to form the bromoethoxy intermediate. This intermediate is then reacted with a trifluoromethylating agent under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-((2-Bromoethoxy)methyl)-1-(trifluoromethyl)piperidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Substitution Reactions: The trifluoromethyl group can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Products include azido or thiocyanato derivatives.
Oxidation: Products include corresponding ketones or alcohols.
Reduction: Products include reduced piperidine derivatives.
Scientific Research Applications
2-((2-Bromoethoxy)methyl)-1-(trifluoromethyl)piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((2-Bromoethoxy)methyl)-1-(trifluoromethyl)piperidine involves its interaction with specific molecular targets. The bromoethoxy group can act as a leaving group in nucleophilic substitution reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These properties make it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
- 2-((2-Bromoethoxy)methyl)benzene
- (2-Bromoethoxy)-tert-butyldimethylsilane
Uniqueness
Compared to similar compounds, 2-((2-Bromoethoxy)methyl)-1-(trifluoromethyl)piperidine is unique due to the presence of both the trifluoromethyl and bromoethoxy groups on a piperidine ring. This combination imparts distinct chemical and physical properties, making it particularly useful in various research and industrial applications.
Properties
Molecular Formula |
C9H15BrF3NO |
|---|---|
Molecular Weight |
290.12 g/mol |
IUPAC Name |
2-(2-bromoethoxymethyl)-1-(trifluoromethyl)piperidine |
InChI |
InChI=1S/C9H15BrF3NO/c10-4-6-15-7-8-3-1-2-5-14(8)9(11,12)13/h8H,1-7H2 |
InChI Key |
HTYJXQOSSZJYQE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)COCCBr)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















